5-(Azepan-1-yl)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(Azepan-1-yl)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a furan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-yl)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling with the azepane ring. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-(Azepan-1-yl)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
5-(Azepan-1-yl)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-yl)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(Azepan-1-yl)pentan-1-amine
- 5-(Piperidin-1-yl)pentan-1-amine
- 3-(Furan-2-yl)-1H-pyrazol-5-amine
- 5-(tert-Butyldimethylsilyloxy)-1-pentanol
Uniqueness
5-(Azepan-1-yl)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H25N3O3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
5-(azepan-1-yl)-2-[5-[(3,4-dimethylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C23H25N3O3/c1-16-7-8-18(13-17(16)2)27-15-19-9-10-21(28-19)22-25-20(14-24)23(29-22)26-11-5-3-4-6-12-26/h7-10,13H,3-6,11-12,15H2,1-2H3 |
InChI Key |
WFIMDTAURYAVBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCCC4)C#N)C |
Origin of Product |
United States |
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